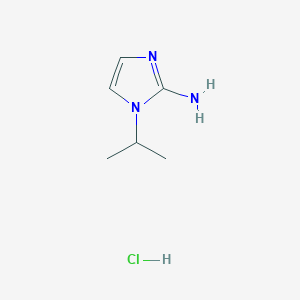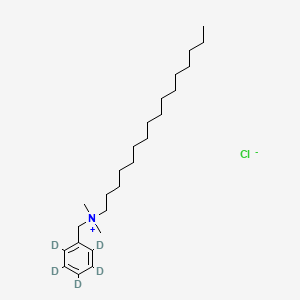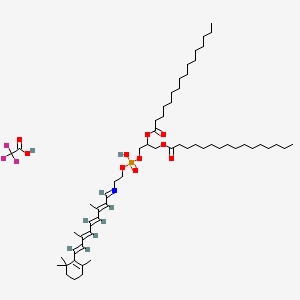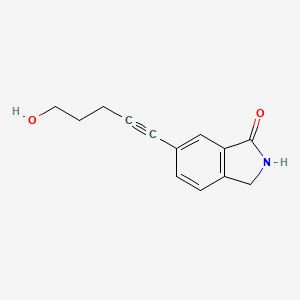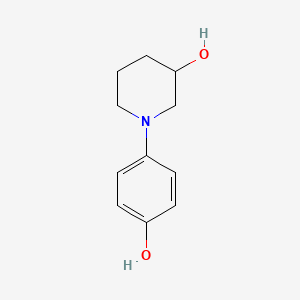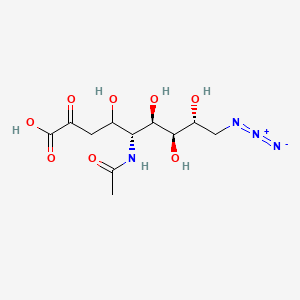
N-Acetyl-9-azido-9-deoxyneuraminic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-9-azido-9-deoxyneuraminic Acid is a chemically modified sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This compound is particularly notable for its use in metabolic glycan labeling, which allows for the study of glycan-protein interactions and sialylation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-azido-9-deoxyneuraminic Acid typically involves the azidation of N-acetylneuraminic acid. This process can be achieved through the reaction of N-acetylneuraminic acid with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale azidation reactions followed by purification steps to achieve the desired purity levels. The compound is often stored under inert gas and at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-9-azido-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry applications.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of N-acetylneuraminic acid.
Dimethyl Sulfoxide (DMSO): Common solvent used in the synthesis.
Reducing Agents: Such as hydrogen gas or palladium on carbon for the reduction of the azido group.
Major Products
Amine Derivatives: Formed through the reduction of the azido group.
Click Chemistry Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-Acetyl-9-azido-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Acetyl-9-azido-9-deoxyneuraminic Acid involves its incorporation into glycans through metabolic labeling. Once incorporated, the azido group can be selectively targeted for further chemical modifications, such as click chemistry reactions. This allows researchers to study glycan-protein interactions and the pathways involved in sialylation .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, which lacks the azido modification.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Another modified sialic acid used as a neuraminidase inhibitor.
Uniqueness
N-Acetyl-9-azido-9-deoxyneuraminic Acid is unique due to its azido group, which allows for selective chemical modifications and applications in click chemistry. This makes it particularly valuable for studying glycan-protein interactions and developing glycan-based materials .
Properties
Molecular Formula |
C11H18N4O8 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5?,7-,8-,9-,10-/m1/s1 |
InChI Key |
RCMJNJVGOFCOSP-ZADJLXCWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)C(CC(=O)C(=O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


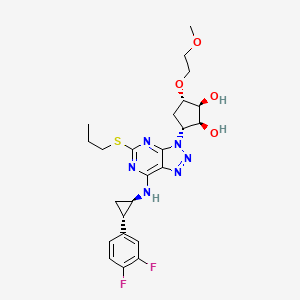
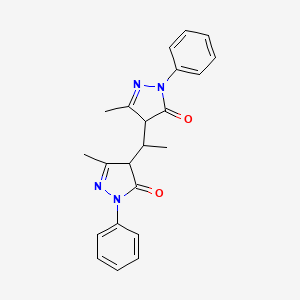
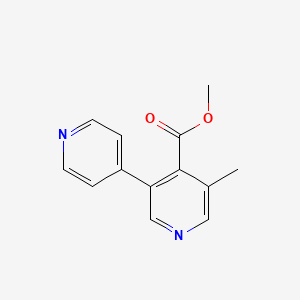


![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
